![molecular formula C8H10N2O4 B2798495 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid CAS No. 1194726-38-9](/img/structure/B2798495.png)
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid
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Description
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is a pyrazole derivative . Pyrazole derivatives have gained attention in recent years due to their potential applications in scientific research. This compound has been synthesized using a variety of methods.
Synthesis Analysis
The synthesis pathway for 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid involves the condensation of isopropyl hydrazine with diethyl oxalate followed by hydrolysis and decarboxylation of the resulting intermediate. The reaction steps are as follows:- The resulting solution is cooled and the precipitate is filtered and washed with water to obtain the final product, 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid.
Molecular Structure Analysis
The molecular structure of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is represented by the InChI code1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11)
. The molecular weight is 156.1 . Chemical Reactions Analysis
The impact of different synthetic procedures such as hydrothermal, mechanochemical, and precipitation on the structure and thermal properties of coordination polymers of 1H-pyrazole-3,5-dicarboxylic acid with selected lanthanide ions was determined . It was proved that all used strategies offer high yields of reactions along with crystallinity of the obtained products .Physical And Chemical Properties Analysis
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature .Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid is not fully understood, but it is believed to act through the inhibition of pro-inflammatory cytokines and the activation of antioxidant pathways. It has been shown to inhibit the production of nitric oxide and prostaglandin E2, both of which are involved in the inflammatory response. It has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase.
Safety and Hazards
The compound has been classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), among others .
properties
IUPAC Name |
1-propan-2-ylpyrazole-3,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-4(2)10-6(8(13)14)3-5(9-10)7(11)12/h3-4H,1-2H3,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDNFGYCLSVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-1H-pyrazole-3,5-dicarboxylic acid |
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